molecular formula C15H10FN3O4S B8675212 4-Fluoro-2-nitro-N-quinolin-8-yl-benzenesulfonamide

4-Fluoro-2-nitro-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B8675212
M. Wt: 347.3 g/mol
InChI Key: DDNLEDOTIGJFDJ-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 14 general procedure 26, 8-aminoquinoline (500 mg, 3 mmol) and 2-nitro-4-fluorobenzenesulfonyl chloride (Intermediate 220) (914 mg, 4 mmol) gave the title compound (1.10 g, 91%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
914 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[N+:12]([C:15]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=1[S:22](Cl)(=[O:24])=[O:23])([O-:14])=[O:13]>>[F:21][C:19]1[CH:18]=[CH:17][C:16]([S:22]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)(=[O:24])=[O:23])=[C:15]([N+:12]([O-:14])=[O:13])[CH:20]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
914 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)F)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)F)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 105.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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